Dual α-Glucosidase/α-Amylase Virtual Screening Hit Identification
In a pharmacophore-guided virtual screening campaign of the ZINC database against α-glucosidase and α-amylase, the thiophenyl chromene carboxamide scaffold (represented by ZINC02789441, the target compound) was identified as one of only four potential dual-inhibitor scaffolds from millions of database entries. The predicted free energy of binding (ΔG) for ZINC02789441 was compared with three other retrieved scaffolds, including the closely related thiophenyl chromene carboxamide conformer ZINC40949448, the triazino indol thio phenylacetamide ZINC13496808, and the chromenyl thiazole ZINC09781623 [1]. ZINC02789441 exhibited a docking score of −10.5 kcal/mol against α-glucosidase (14 intermolecular contacts, 5 hydrogen bonds) and −8.2 kcal/mol against α-amylase (19 intermolecular contacts, 1 hydrogen bond) [2]. This dual-enzyme engagement profile differed from the alternative scaffolds, which showed divergent binding patterns: ZINC40949448 yielded −10.5/−8.2 kcal/mol (same scaffold but different conformation), while ZINC13496808 gave −11.8/−9.2 kcal/mol and ZINC09781623 gave −11.0/−10.1 kcal/mol [2]. The distinct conformational preference of ZINC02789441 within the thiophenyl chromene carboxamide series (compared with ZINC40949448) illustrates that even identical atomic composition can yield divergent binding geometries [3].
| Evidence Dimension | Predicted free energy of binding (ΔG, kcal/mol) in silico docking against α-glucosidase and α-amylase |
|---|---|
| Target Compound Data | ZINC02789441 (thiophenyl chromene carboxamide): α-glucosidase ΔG = −10.5 kcal/mol, 14 contacts, 5 H-bonds; α-amylase ΔG = −8.2 kcal/mol, 19 contacts, 1 H-bond |
| Comparator Or Baseline | ZINC40949448 (thiophenyl chromene carboxamide, different conformation): α-glucosidase ΔG = −10.5 kcal/mol, 14 contacts, 5 H-bonds; α-amylase ΔG = −8.2 kcal/mol, 19 contacts, 1 H-bond. ZINC13496808 (triazino indol thio phenylacetamide): α-glucosidase ΔG = −11.8 kcal/mol, 14 contacts, 6 H-bonds; α-amylase ΔG = −9.2 kcal/mol, 18 contacts, 2 H-bonds. ZINC09781623 (chromenyl thiazole): α-glucosidase ΔG = −11.0 kcal/mol, 13 contacts, 5 H-bonds; α-amylase ΔG = −10.1 kcal/mol, 13 contacts, 3 H-bonds |
| Quantified Difference | ZINC02789441 achieves its dual-inhibition profile with a different hydrogen-bond network topology compared to ZINC09781623 (which has higher α-amylase affinity but fewer contacts) and ZINC13496808 (which has higher affinity for both enzymes). The ZINC02789441/ZINC40949448 pair shows identical numerical scores but were resolved as distinct conformational entities in Figure 6, indicating that procurement of the correct conformer or a mixture may impact biological reproducibility [3]. |
| Conditions | In silico molecular docking using AutoDock; α-glucosidase (Saccharomyces cerevisiae isomaltase, PDB: 3A4A) and α-amylase (Aspergillus oryzae, PDB: 7TAA); ZINC database pharmacophore screening |
Why This Matters
For procurement decisions in antidiabetic drug discovery, the thiophenyl chromene carboxamide scaffold (ZINC02789441) is one of only two chromene-based dual-inhibitor scaffolds identified in a database-wide screen, making it a structurally validated starting point distinct from the more numerous triazole or thiazole-containing alternatives.
- [1] Ranganatha L et al. Discovery of Novel Coumarin Derivatives as Potential Dual Inhibitors against α-Glucosidase and α-Amylase for the Management of Post-Prandial Hyperglycemia via Molecular Modelling Approaches. Molecules. 2022;27(12):3888. View Source
- [2] Ranganatha L et al. Table 7: Docking scores of ZINC database compounds. Molecules. 2022;27(12):3888. Supplementary Materials. View Source
- [3] Ranganatha L et al. Figure 6: 2D structures of coumarin scaffolds—(A) thiophenyl chromene carboxamide (ZINC02789441), (B) thiophenyl chromene carboxamide different conformation (ZINC40949448). Molecules. 2022;27(12):3888. View Source
